molecular formula C22H21N3O4 B001223 Icotinib CAS No. 610798-31-7

Icotinib

Cat. No. B001223
CAS RN: 610798-31-7
M. Wt: 391.4 g/mol
InChI Key: QQLKULDARVNMAL-UHFFFAOYSA-N
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Description

Icotinib, also known as BPI-2009H, is a highly selective, first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It is approved for use in China as first-line monotherapy in patients with non-small-cell lung cancer with somatic EGFR mutations .


Molecular Structure Analysis

Icotinib has a molecular formula of C22H21N3O4 and a molecular weight of 391.42 . It binds reversibly to the ATP binding site of the EGFR protein .


Chemical Reactions Analysis

The chemical reactions involving Icotinib are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

Icotinib has a molecular weight of 391.42 and a molecular formula of C22H21N3O4 . It is well-tolerated at doses up to 120 mg/kg/day in mice without mortality or significant body weight loss during the treatment .

Scientific Research Applications

Non-Small Cell Lung Cancer (NSCLC) Treatment

Icotinib is primarily used as a targeted therapy for advanced EGFR-positive NSCLC . Clinical trials have demonstrated its efficacy in improving progression-free survival (PFS), disease-free survival (DFS), and overall survival (OS) in patients with specific EGFR mutations .

Prognosis Prediction in NSCLC

Research has been conducted to establish a scoring system to predict the one-year PFS of advanced NSCLC patients treated with Icotinib. This involves analyzing patient characteristics and treatment responses to create a prognostic tool .

EGFR-Tyrosine Kinase Inhibition

As an EGFR-tyrosine kinase inhibitor, Icotinib has shown promising results in inhibiting the EGFR pathway, which is crucial in the proliferation of cancer cells. Its selectivity and efficacy make it a valuable option for targeted cancer therapy .

First-Line Treatment for Advanced NSCLC

Icotinib is recommended as a first-line treatment for patients with advanced EGFR-positive NSCLC. Compared to standard chemotherapy, it has displayed higher safety, better tolerability, and improved quality of life for patients .

Clinical Application in Chinese Patients

Icotinib holds the distinction of being the first self-developed small molecular drug in China for targeted lung cancer therapy. Its clinical application has been extensively reviewed, providing insights into its effectiveness in the Chinese population .

Mechanism of Action

Target of Action

Icotinib is a potent and specific epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) . The EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival . Icotinib selectively inhibits the EGFR members, including the wild type and mutants .

Mode of Action

Icotinib works by binding reversibly to the ATP binding site of the EGFR protein, preventing the completion of the signal transduction cascade . This inhibition blocks EGFR-mediated intracellular tyrosine phosphorylation in a dose-dependent manner .

Biochemical Pathways

Icotinib’s action affects the EGFR pathway, which is involved in cell proliferation and survival . By inhibiting EGFR, icotinib disrupts the signal transduction cascade, leading to the inhibition of cell proliferation and induction of apoptosis . It has been found that icotinib can inhibit the EGFR-mediated mitogen-activated protein kinase (MAPK) pathway, leading to the inactivation of the RAS-Raf-MAPK pathway .

Pharmacokinetics

The pharmacokinetics of icotinib involve its absorption, distribution, metabolism, and excretion (ADME). It is known that CYP2C19 genotypes can affect the bio-transformation of icotinib .

Result of Action

The molecular and cellular effects of icotinib’s action include the inhibition of cell proliferation and the induction of apoptosis . Icotinib exhibits a broad spectrum of antitumor activity and is especially effective against tumors expressing higher levels of EGFR . In vivo studies have demonstrated that icotinib exhibits potent dose-dependent antitumor effects .

Action Environment

Environmental factors such as the genetic makeup of the individual can influence the action, efficacy, and stability of icotinib. For instance, it has been found that CYP2C19 polymorphisms significantly affect icotinib exposure . Patients with mutant EGFR genotype and higher icotinib concentration might have increased progression-free survival and overall survival and lower tumor metastasis .

Safety and Hazards

The common adverse effects of Icotinib include skin rash (31.4%), diarrhea (14.2%), pruritus (6.7%), and hepatic toxicity (3.8%). Most of these are well-tolerated .

Future Directions

Clinical trials on Icotinib have shown promising results as targeted therapy for non-small cell lung cancer (NSCLC). Future research directions may include using Icotinib as a routine first-line treatment for patients with EGFR mutations and increasing the dose of Icotinib for patients who do not respond to the routine dosage .

properties

IUPAC Name

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLKULDARVNMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209952
Record name Icotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Icotinib is a highly selective, first generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) which binds reversibly to the ATP binding site of the EGFR protein, preventing completion of the signal transduction cascade. EGFR is an oncogenic receptor and patients with activating somatic mutations, such as an exon 19 deletion or exon 21 L858R mutation, within the tyrosine kinase domain display unchecked cell proliferation.
Record name Icotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Icotinib

CAS RN

610798-31-7
Record name Icotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610798-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icotinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610798317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Icotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G6U5L461Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(3-Bromo-phenyl)-(7,8,10,11,13,14-hexahydro-6,9,12,15-tetraoxa-1,3-diaza-cyclododeca[b]naphthalen-4-yl)-amine (Compound 10) (10 mg, 0.5 mmol) was dissolved in DMF (10 mL). Tetrakis(triphenylphosphine) palladium (20 mg), trimethylsilylacetylene (70 microliter, 0.65 mmol), potassium carbonate (10 mg) and copper (I) iodide (5 mg) was added under nitrogen atmosphere. The reaction mixture was refluxed for about 3 h and then the reaction cooled and concentrated in vacuo, to afford a residue, which was flash chromotographed to provide a white solid (20 mg). ES-MS m/z 392 (MH+).
Name
(3-Bromo-phenyl)-(7,8,10,11,13,14-hexahydro-6,9,12,15-tetraoxa-1,3-diaza-cyclododeca[b]naphthalen-4-yl)-amine
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Compound 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two
Quantity
5 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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